molecular formula C19H21F2N3O2S B2638219 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone CAS No. 1705075-91-7

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Katalognummer B2638219
CAS-Nummer: 1705075-91-7
Molekulargewicht: 393.45
InChI-Schlüssel: WBZNGMPPULWOET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperidine ring. The oxadiazole ring and the phenyl ring are planar, which could lead to interesting stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring could make the compound basic .

Wissenschaftliche Forschungsanwendungen

Synthesis and Tuberculostatic Activity

One area of research has involved the synthesis of derivatives related to the compound , exploring their tuberculostatic activity. For example, studies have synthesized and tested various derivatives for in vitro activity against tuberculosis. These efforts aim to develop new therapeutic agents by examining the minimum inhibitory concentrations of these compounds, highlighting the potential of such molecules in addressing antibiotic resistance and infectious diseases (Foks et al., 2004).

Antipsychotic and Procognitive Activities

Research on structurally similar compounds has demonstrated significant potential in the treatment of psychiatric disorders. Investigations into metabotropic glutamate receptor 5-selective positive allosteric modulators, for instance, have shown promise in preclinical studies for their antipsychotic-like and procognitive activities. Such studies contribute to the understanding of novel therapeutic pathways for mental health conditions (Liu et al., 2008).

Antitubercular and Antimicrobial Efficacy

A series of studies have focused on the antitubercular and antimicrobial efficacy of compounds with similar structures. Through synthesis and optimization, researchers have identified derivatives with potent activity against Mycobacterium tuberculosis and other microbial pathogens. These findings underscore the potential of such compounds in the development of new antimicrobial agents, offering hope against drug-resistant strains (Bisht et al., 2010).

Structural and Molecular Interactions

The study of crystal packing and molecular interactions within derivatives containing the 1,2,4-oxadiazole moiety has provided insights into the significance of non-covalent interactions in their supramolecular architectures. Such research not only advances our understanding of chemical bonding and molecular structure but also aids in the design of compounds with desired physical and biological properties (Sharma et al., 2019).

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties. Potential applications could be explored based on the properties of similar compounds .

Eigenschaften

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c20-19(21)27-15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-26-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZNGMPPULWOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.